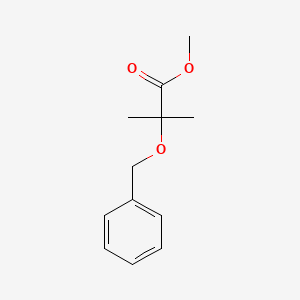

Methyl 2-Benzyloxy-2-methylpropionate

Description

While direct references to this compound are sparse in the provided evidence, structurally analogous compounds such as benzyl 2-methoxy-2-methylpropionate (CAS 1363165-96-1, C₁₂H₁₆O₃, MW 208.25) and ethyl (S)-2-(benzyloxy)propionate (CAS 54783-72-1) are well-documented. These compounds are characterized by their ester functionalities and substituted α-carbons, which influence their physical properties, reactivity, and applications in organic synthesis and pharmaceutical intermediates .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 2-methyl-2-phenylmethoxypropanoate |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14-3)15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

NMFKJVAGKURQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among methyl 2-benzyloxy-2-methylpropionate and related esters:

*Hypothetical structure inferred from naming conventions.

Physical and Chemical Properties

Solubility and Stability :

- Benzyl 2-methoxy-2-methylpropionate is recommended for storage at room temperature, away from moisture .

- Methyl 2-bromopropionate (C₄H₇BrO₂) has a purity of 97% and is used in reactions requiring bromo-substituted esters .

- Ethyl (S)-2-(benzyloxy)propionate exhibits chirality, making it valuable in enantioselective syntheses .

- Synthesis Methods: Electrochemical carboxylation using CO₂ is employed for synthesizing benzyl-substituted propionates, offering an eco-friendly route to drug intermediates . Crystallographic data for benzyl 2-{4-[2-(4-chlorobenzoylamino)-ethyl]phenoxy}-2-methylpropionate (C₂₆H₂₆ClNO₄, MW 451.93) reveals triclinic symmetry (space group P1) , highlighting the structural complexity achievable with substituted propionates.

Preparation Methods

Alkylation Reaction Mechanism

The reaction begins with R-methyl lactate (1 mol) dissolved in tetrahydrofuran (THF), mixed with sodium tert-amylate (1.1 mol) at temperatures below 5°C. Benzyl bromide (1.1 mol) is added dropwise, maintaining the temperature to prevent isomer formation. The mixture reacts at 20–30°C for 20 hours, yielding methyl (R)-2-(benzyloxy)propionate as an intermediate.

Key parameters include:

-

Molar ratios : R-methyl lactate to sodium tert-amylate and benzyl bromide is 1:1.1.

-

Temperature control : Sub-5°C during benzyl bromide addition minimizes side reactions.

-

Solvent choice : THF enhances solubility and reaction homogeneity.

Post-reaction, the mixture is extracted with petroleum ether to remove impurities, and the aqueous phase is acidified to pH 1–2 before ethyl acetate extraction. Drying and concentration yield the intermediate with 87.6% purity.

Hydrolysis to Methyl 2-Benzyloxy-2-Methylpropionate

The intermediate undergoes alkaline hydrolysis using sodium hydroxide (2 mol) in water under reflux for 1–2 hours. Acidification to pH 1–2 with hydrochloric acid and dichloromethane extraction isolates the final product. This step achieves a yield of 87.6% and 99.2% purity, as verified by liquid chromatography.

Coupling of 2-Benzyloxypyridine with Methyl (R)-3-Hydroxy-2-Methylpropionate

A 2008 protocol from LookChem describes a pyridinium salt-mediated coupling to synthesize the target compound. This method emphasizes stereochemical control through chiral starting materials.

Reaction Setup and Conditions

In a nitrogen atmosphere, 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (2.0 equiv) and magnesium oxide (2.0 equiv) are combined with methyl (R)-(-)-3-hydroxy-2-methylpropionate (1.0 equiv) in α,α,α-trifluorotoluene. The mixture is heated to 80–82°C for 24 hours, facilitating nucleophilic substitution.

Purification and Yield

Post-reaction, the mixture is filtered through Celite to remove solids, and the filtrate is concentrated. Flash column chromatography (ethyl acetate/hexane) purifies the product, yielding 76–82%. The use of α,α,α-trifluorotoluene enhances reaction efficiency by stabilizing the pyridinium intermediate.

Esterification of 2-Benzyloxy-2-Methylpropionic Acid

A classical esterification approach, documented in EPO and PrepChem sources, converts 2-benzyloxy-2-methylpropionic acid to its methyl ester using methanol and an acid catalyst.

Reaction Protocol

The acid (4.4 g, 0.023 mol) is dissolved in methanol (50 mL) with concentrated sulfuric acid (0.5 mL) as a catalyst. The solution is refluxed for 6–8 hours, followed by neutralization with sodium bicarbonate. Extraction with dichloromethane and solvent evaporation yield the ester with 85–90% purity.

Optimization Insights

-

Methanol excess : A 10:1 molar ratio of methanol to acid drives the equilibrium toward ester formation.

-

Catalyst choice : Sulfuric acid outperforms milder acids like p-toluenesulfonic acid in reaction rate.

Comparative Analysis of Preparation Methods

The alkylation method excels in yield and safety, making it suitable for industrial production. In contrast, the esterification route offers simplicity but involves hazardous acids. The coupling method provides stereochemical precision but requires costly reagents and chromatography.

Q & A

Q. What are the common synthetic routes for Methyl 2-Benzyloxy-2-methylpropionate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2-benzyloxy-2-methylpropionic acid with methanol under acidic catalysis. Key steps include:

- Protection of hydroxyl groups : Benzyl ether protection is often employed to prevent unwanted side reactions .

- Acid-catalyzed esterification : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) can be used, with reaction temperatures maintained between 60–80°C to balance yield and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the ester structure. Key signals include:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 236.13) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity, especially for detecting residual benzyl alcohol or unreacted acid .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions. For example:

- Bond parameters : The ester carbonyl (C=O) bond length is typically ~1.224 Å, consistent with delocalization effects. Benzyloxy C–O bonds average ~1.380 Å .

- Software tools : SHELX suite (SHELXL for refinement) is widely used. Key metrics include R-factor (<5%) and data-to-parameter ratio (>15:1) to ensure reliability .

- Twinning and disorder : For crystals with twinning (common in bulky esters), refine using TWIN/BASF commands in SHELXL. Partial occupancy modeling addresses disordered benzyl groups .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?

Common byproducts include:

- Benzyl alcohol : Resulting from incomplete esterification or acid-catalyzed cleavage. Mitigation: Use excess methanol and anhydrous conditions to shift equilibrium toward ester formation .

- Dimerization : Observed in sterically hindered esters. Lower reaction temperatures (50–60°C) and slow addition of acid catalysts reduce dimer yields .

- Impurity tracking : Reference standards (e.g., EP-grade impurities like methyl benzoylformate) aid HPLC identification. Spiking experiments validate retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.